2,4,5-Trifluorothioanisole
Overview
Description
Synthesis Analysis
TFMA is typically synthesized by reacting 2,4,5-trifluorobenzene with thionyl chloride and sulfur. The reaction produces TFMA along with hydrogen chloride gas and sulfur dioxide.Chemical Reactions Analysis
TFMA is commonly used as a reagent in organic synthesis, particularly for the introduction of trifluoromethylthio groups into a range of organic compounds. It is also used as a precursor for the synthesis of other compounds, such as 2,4,5-trifluorobenzenethiol.Scientific Research Applications
Herbicidal Activity
2,4,5-Trifluorothioanisole derivatives have been investigated for their potential as herbicides. A study by Cai et al. (2022) synthesized and evaluated α-trifluorothioanisole derivatives containing phenylpyridine moieties. These compounds showed significant inhibitory activity against various broadleaf weeds, suggesting potential as effective herbicide candidates.
Synthesis in Pharmaceutical Industry
The synthesis of 2,4,5-trifluorobenzoic acid, closely related to 2,4,5-Trifluorothioanisole, is significant in the pharmaceutical industry. Deng et al. (2015) developed a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, emphasizing its value as a synthetic intermediate in pharmaceuticals and material science.
Fluorination Effects on Molecular Structure
The impact of fluorination on molecular structure has been studied, with relevance to compounds like 2,4,5-Trifluorothioanisole. Jin et al. (2018) investigated the rotational spectrum of trifluorothioanisole, highlighting the conformational changes due to trifluorination. This research provides insights into how fluorination affects the physical properties of such molecules.
Development of Bioactive Compounds
Research into the synthetic, physical, and chemical properties of 1,2,4-triazoles, a class of compounds related to 2,4,5-Trifluorothioanisole, has been conducted with a focus on developing bioactive compounds for pharmaceutical applications. Kaplaushenko et al. (2016) discussed the synthesis and potential pharmacological properties of these compounds, indicating their importance in drug development.
Molecular Electrostatic Surface Potentials
The fluorination of molecules like 2,4,5-Trifluorothioanisole can significantly alter their electron distribution. Studies like those by Jin et al. (2018) reveal changes in molecular electrostatic surface potentials due to trifluorination, which is crucial for understanding the reactivity and interaction of these molecules.
Adsorption Behavior and Environmental Impact
The adsorption behavior of related compounds, such as 2,4,5-trichlorophenoxy acetic acid, on specific surfaces has been studied for its environmental impact. For example, Khan and Akhtar (2011) examined the adsorption of this herbicide on poly-o-toluidine Zr(IV) phosphate, a study that can be extrapolated to understand similar behaviors in 2,4,5-Trifluorothioanisole derivatives.
Safety And Hazards
In animal studies, exposure to TFMA has been associated with liver and lung toxicity. TFMA is classified as a hazardous material by the United States Environmental Protection Agency (EPA) due to its potential health effects.
Future Directions
Future directions for research on 2,4,5-Trifluorothioanisole could include further investigation into its potential use as a catalyst in chemical reactions, development of safer and more efficient synthetic methods for TFMA and related compounds, and exploration of the use of TFMA and related compounds in environmental remediation.
Relevant Papers A paper titled “Synthesis of Novel α -Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity” discusses the design, synthesis, and identification of a range of phenylpyridine-moiety-containing α-trifluorothioanisole derivatives via NMR and HRMS . Preliminary screening of greenhouse-based herbicidal activity revealed that compound 5a exhibited >85% inhibitory activity against broadleaf weeds Amaranthus retroflexus, Abutilon theophrasti, and Eclipta prostrate at 37.5 g a.i./hm2, which was slightly superior to that of fomesafen . The study suggests that compound 5a could be further optimized as an herbicide candidate to control various broadleaf weeds .
properties
IUPAC Name |
1,2,4-trifluoro-5-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRKZFKNYGRFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675066 | |
Record name | 1,2,4-Trifluoro-5-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorothioanisole | |
CAS RN |
54378-74-4 | |
Record name | 1,2,4-Trifluoro-5-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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